N-(4-bromophenyl)-5-tert-butyl-2-methyl-4-nitro-3-pyrazolecarboxamide
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Overview
Description
N-(4-bromophenyl)-5-tert-butyl-2-methyl-4-nitro-3-pyrazolecarboxamide is an aromatic amide.
Scientific Research Applications
Synthesis and Molecular Structure
- Synthesis and Structural Characterization : A compound similar to N-(4-bromophenyl)-5-tert-butyl-2-methyl-4-nitro-3-pyrazolecarboxamide, named BPTBMPA, was synthesized and characterized using X-ray diffraction, FT-IR, UV–Vis, and NMR spectroscopies. This study highlighted the stability of the molecular structure and its nonlinear optical properties due to intramolecular charge transfer (Tamer et al., 2016).
Chemical Synthesis Methods
- Efficient Synthesis Approaches : A related compound, 5-(2-bromophenyl)-N-cyclohexyl-2-(methylthio)-6-nitro-7-phenyl-4,7-dihydropyrazolo pyrimidine-3-carboxamides, was synthesized using a one-pot reaction, demonstrating the efficiency and simplicity of synthesis methods for such compounds (Morabia & Naliapara, 2014).
Spectroscopic Analysis
- Spectroscopic Data for Derivatives : Research on 13C NMR chemical shifts for various derivatives of pyrazole, including those with nitro, bromo, and other substituents, provides valuable spectroscopic data that is relevant to the analysis of N-(4-bromophenyl)-5-tert-butyl-2-methyl-4-nitro-3-pyrazolecarboxamide (Cabildo, Claramunt, & Elguero, 1984).
Molecular Studies and Theoretical Calculations
- Theoretical and Experimental Studies of Schiff Bases : Theoretical and experimental studies on Schiff bases that are structurally related to N-(4-bromophenyl)-5-tert-butyl-2-methyl-4-nitro-3-pyrazolecarboxamide have been performed. These studies included molecular geometry analysis, vibrational frequencies, chemical shifts, and analyses of molecular stabilities (Cuenú et al., 2019).
Biological Applications
- Biological Activity in Insecticides : Research on the biological activity of pyrazole amide derivatives, which include similar structural features to N-(4-bromophenyl)-5-tert-butyl-2-methyl-4-nitro-3-pyrazolecarboxamide, has shown promising insecticidal activity. This indicates potential applications in the development of new insecticides (Deng et al., 2016).
properties
Product Name |
N-(4-bromophenyl)-5-tert-butyl-2-methyl-4-nitro-3-pyrazolecarboxamide |
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Molecular Formula |
C15H17BrN4O3 |
Molecular Weight |
381.22 g/mol |
IUPAC Name |
N-(4-bromophenyl)-5-tert-butyl-2-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C15H17BrN4O3/c1-15(2,3)13-11(20(22)23)12(19(4)18-13)14(21)17-10-7-5-9(16)6-8-10/h5-8H,1-4H3,(H,17,21) |
InChI Key |
XLJFYJSUESXBDS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NN(C(=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)Br)C |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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